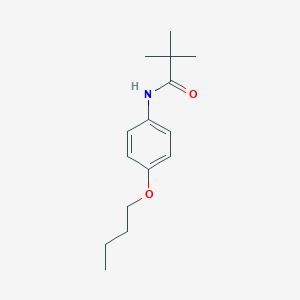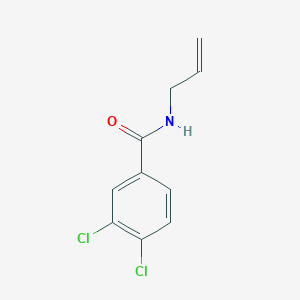
N-(3-chlorophenyl)-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-propoxybenzamide, also known as CGS 8216, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the dopamine D1 receptor and has been used in various research applications to understand the role of dopamine in the brain.
Scientific Research Applications
N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been used in various research applications to study the role of dopamine in the brain. It has been shown to selectively block the dopamine D1 receptor and has been used to investigate the effects of dopamine on behavior, cognition, and neuroplasticity. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has also been used in animal models of Parkinson's disease to study the role of dopamine in motor function.
Mechanism of Action
N-(3-chlorophenyl)-2-propoxybenzamide 8216 is a selective antagonist of the dopamine D1 receptor. The dopamine D1 receptor is a G protein-coupled receptor that is predominantly expressed in the striatum and prefrontal cortex. Activation of the dopamine D1 receptor leads to the activation of intracellular signaling pathways that regulate neuronal excitability, synaptic plasticity, and gene expression. N-(3-chlorophenyl)-2-propoxybenzamide 8216 blocks the dopamine D1 receptor, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, reduce the expression of dopamine D1 receptors in the prefrontal cortex, and impair working memory in animal models. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has also been shown to reduce the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-2-propoxybenzamide 8216 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D1 receptor and has minimal off-target effects. It has been extensively studied in animal models and has been shown to have reproducible effects on behavior and cognition. However, N-(3-chlorophenyl)-2-propoxybenzamide 8216 has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. It also has a short half-life and may require repeated dosing to maintain its effects.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-2-propoxybenzamide 8216. One area of interest is the role of dopamine D1 receptor signaling in addiction and substance abuse. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a therapeutic agent for substance use disorders. Another area of interest is the role of dopamine D1 receptor signaling in neurodegenerative diseases such as Parkinson's disease. N-(3-chlorophenyl)-2-propoxybenzamide 8216 has been shown to improve motor function in animal models of Parkinson's disease and may have potential as a disease-modifying therapy. Finally, further research is needed to understand the downstream signaling pathways that are affected by N-(3-chlorophenyl)-2-propoxybenzamide 8216 and to identify potential therapeutic targets for the treatment of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-2-propoxybenzamide 8216 involves the reaction of 3-chloroaniline with 2-propoxybenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with thionyl chloride to give the final product, N-(3-chlorophenyl)-2-propoxybenzamide 8216. The purity of the compound can be improved by recrystallization from a suitable solvent.
properties
Product Name |
N-(3-chlorophenyl)-2-propoxybenzamide |
|---|---|
Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI Key |
NEUIKMKUQALXKY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)

![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)


![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)



![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)



